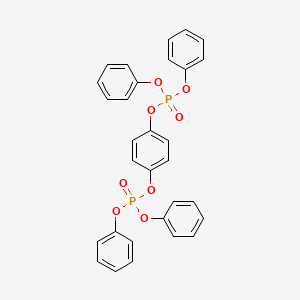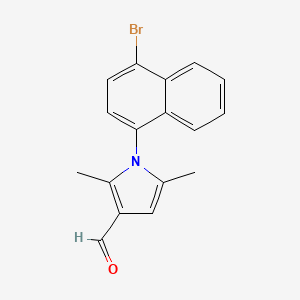![molecular formula C18H19NO4 B5554346 isopropyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5554346.png)
isopropyl 4-[(4-methoxybenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the condensation of methyl 4-bromobenzoate and iso-vanilline, indicating the importance of catalyst and reaction conditions for achieving high yield. This process, as described in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, highlights the critical role of catalysts such as cupric oxide in the reaction (Lou Hong-xiang, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to isopropyl 4-[(4-methoxybenzoyl)amino]benzoate has been elucidated through various studies, including X-ray crystallography. For instance, the study of hydrogen-bonded sheets in related molecular structures highlights the complex intermolecular interactions that contribute to their stability and properties (J. Portilla et al., 2007)).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to isopropyl 4-[(4-methoxybenzoyl)amino]benzoate demonstrate diverse reactivity and functional group transformations. For example, the study on the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives through a novel four-component reaction emphasizes the ability to construct multiple bonds and functional groups in a single step, showcasing the compound's versatility in chemical synthesis (Ebrahim Soleimani & Mohsen Zainali, 2011)).
Physical Properties Analysis
The physical properties, including mesomorphic behavior, of compounds structurally related to isopropyl 4-[(4-methoxybenzoyl)amino]benzoate, are of interest due to their liquid crystalline properties. The study by Matsunaga et al. on alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates reveals that certain structural modifications can significantly influence mesomorphic properties, such as the thermal stability of nematic phases (Y. Matsunaga et al., 1990)).
Chemical Properties Analysis
The chemical properties of isopropyl 4-[(4-methoxybenzoyl)amino]benzoate and related compounds are characterized by their reactivity and the ability to participate in various chemical reactions. The study on the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid demonstrates alternative synthetic routes and the reactivity of intermediate products in the preparation of cardiotonic drugs, highlighting the compound's utility in chemical synthesis (D. Lomov, 2019)).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate
Parabens, including structures similar to isopropyl 4-[(4-methoxybenzoyl)amino]benzoate, are widely used as preservatives in cosmetics and pharmaceuticals. A review highlights the occurrence, fate, and behavior of parabens in aquatic environments. Despite wastewater treatments effectively reducing their presence, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This is attributed to continuous introduction from consumer products. Their biodegradability and interactions with chlorine, leading to the formation of chlorinated by-products with unknown toxicity, necessitate further study to understand their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Properties and Clinical Use
Metoclopramide, a compound sharing the benzamide moiety with isopropyl 4-[(4-methoxybenzoyl)amino]benzoate, has been reviewed for its pharmacological properties and clinical use. It is utilized for gastrointestinal diagnostics and treating various vomiting types and gastrointestinal disorders. The review underscores its efficacy in facilitating gastrointestinal procedures and managing nausea, highlighting the potential of benzamide derivatives in therapeutic applications (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Photocontact Sensitivity in Sunscreens
The review on sunscreen allergy and photoallergy over 15 years notes allergic and photoallergic reactions to UV absorbers in sunscreens. Isopropyl 4-[(4-methoxybenzoyl)amino]benzoate, as a benzoyl derivative, shares chemical properties with UV absorbers like isopropyldibenzoylmethane, indicating the relevance of studying photocontact sensitivity for related compounds. The discontinuation of certain UV absorbers due to photosensitization underscores the importance of evaluating the safety profiles of similar chemicals in consumer products (Schauder & Ippen, 1997).
Impact on Biological Systems
Research on the influence of metals on the electronic system of biologically important ligands, including benzoates and derivatives, provides insight into how such compounds interact with biological targets. This review discusses the perturbation of electronic systems by metals, offering a foundation for understanding the biochemical interactions of benzoyl derivatives like isopropyl 4-[(4-methoxybenzoyl)amino]benzoate with cellular components, which is crucial for pharmaceutical applications and toxicity assessments (Lewandowski, Kalinowska, & Lewandowska, 2005).
Safety and Hazards
As with any chemical compound, handling isopropyl 4-[(4-methoxybenzoyl)amino]benzoate requires appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
Eigenschaften
IUPAC Name |
propan-2-yl 4-[(4-methoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)23-18(21)14-4-8-15(9-5-14)19-17(20)13-6-10-16(22-3)11-7-13/h4-12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJZEFCWOZLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-YL 4-(4-methoxybenzamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)

![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)



